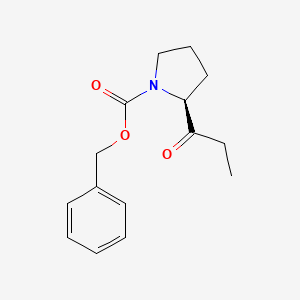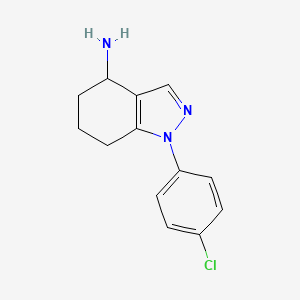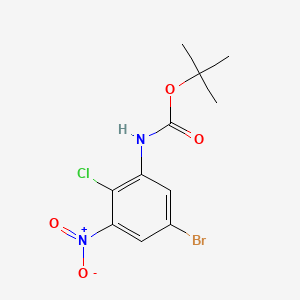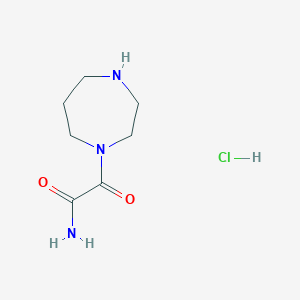
4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a bromine atom at the 4th position, two methyl groups at the 1st and 5th positions, and a carboxylic acid group at the 2nd position. The unique structure of this compound makes it a valuable building block in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid can be achieved through several methods. One common approach involves the methylation of 5-bromo-2-methyl-1H-imidazole, resulting in a mixture of regioisomers . Another method includes the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound often involves scalable and cost-effective methods. For instance, a high-yielding and commercially viable synthesis has been established, which involves the methylation of 5-bromo-2-methyl-1H-imidazole . This method ensures the production of the desired compound in large quantities with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nickel-Catalyzed Addition: This reaction involves the addition of nickel to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Mild Reaction Conditions: The cyclization of amido-nitriles under mild conditions allows for the inclusion of various functional groups.
Major Products: The major products formed from these reactions include disubstituted imidazoles and other derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various bioactive molecules and coordination polymers.
Biology: The compound is used in the study of biological processes and the development of new drugs.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is utilized in the production of functional materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, the N3 nitrogen of the imidazole ring can bind to the heme iron atom of ferric cytochrome P450, affecting its activity .
Comparación Con Compuestos Similares
4-Bromo-1,2-dimethyl-1H-imidazole: This compound is similar in structure but has a different substitution pattern.
5-Bromo-2-methyl-1H-imidazole: Another similar compound with a different methylation position.
Uniqueness: 4-Bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Fórmula molecular |
C6H7BrN2O2 |
|---|---|
Peso molecular |
219.04 g/mol |
Nombre IUPAC |
4-bromo-1,5-dimethylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C6H7BrN2O2/c1-3-4(7)8-5(6(10)11)9(3)2/h1-2H3,(H,10,11) |
Clave InChI |
JSMOUXQEBSLYHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1C)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13497721.png)
![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B13497728.png)




![N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride](/img/structure/B13497758.png)

![1-[3-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13497768.png)

